molecular formula C17H20N2O3S2 B2605642 N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251675-86-1

N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No. B2605642
CAS RN: 1251675-86-1
M. Wt: 364.48
InChI Key: KIBFVUWUFBJZOP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heterocycle containing one sulfur atom . It also contains a carboxamide group and a sulfamoyl group attached to the thiophene ring.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Crystal Structure Analysis

The crystal structure of similar compounds has been analyzed, which holds significant potential in the exploration of novel drug candidates . The scientific community has made substantial progress in documenting a multitude of relevant structural data .

Synthesis of Thiophene Derivatives

Thiophene derivatives, like the one , can be synthesized through [3 + 2] cycloaddition reaction and regioselective cycloisomerization . This process can lead to the production of thiophenes in good to excellent yields .

Drug Discovery

Given its structural properties, this compound could potentially be used in drug discovery. The acquisition of the accurate crystal structure of benzamide derivatives holds significant potential in the exploration of novel drug candidates .

Material Science

In material science, the crystal structure of such compounds can be used to understand the properties of new materials . This can lead to the development of new materials with desired properties.

Environmental Science

In environmental science, understanding the properties of such compounds can help in assessing their environmental impact, stability, and degradation .

properties

IUPAC Name

N-cyclopropyl-3-[(3,4-dimethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-11-4-7-14(10-12(11)2)19(3)24(21,22)15-8-9-23-16(15)17(20)18-13-5-6-13/h4,7-10,13H,5-6H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBFVUWUFBJZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

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